molecular formula C6H5BrFN B010200 5-(Bromomethyl)-2-fluoropyridine CAS No. 105827-74-5

5-(Bromomethyl)-2-fluoropyridine

Cat. No. B010200
M. Wt: 190.01 g/mol
InChI Key: IUJPAAPIEURDEZ-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

Benzoyl peroxide (1.570 g, 6.48 mmol) and NBS (23.19 g, 130 mmol) was added to a stirred solution of 2-fluoro-5-methylpyridine (SynQuest Labs, Inc., Alachua, Fla., 14.4045 g, 130 mmol) in CCl4 (125 mL) and the suspension was heated at reflux for 2 h. After cooling, the solution was filtered to remove solid and concentrated, and the residue was purified by flash column chromatography (ISCO Combiflash system, Teledyne ISCO, Lincoln, Nebr., hexanes to 10% ethyl acetate in hexanes) to give 5-(bromomethyl)-2-fluoropyridine (15.11 g, 80 mmol, 61.3% yield) as a yellow solid. LCMS (API-ES) m/z 191 (M+H)+.
Name
Quantity
23.19 g
Type
reactant
Reaction Step One
Quantity
14.4045 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][N:11]=1>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:8][CH2:16][C:13]1[CH:14]=[CH:15][C:10]([F:9])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
23.19 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
14.4045 g
Type
reactant
Smiles
FC1=NC=C(C=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
1.57 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (ISCO Combiflash system, Teledyne ISCO, Lincoln, Nebr., hexanes to 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 80 mmol
AMOUNT: MASS 15.11 g
YIELD: PERCENTYIELD 61.3%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.